molecular formula C8H13NO2 B8022110 3-Amino-2-norbornanecarboxylic acid

3-Amino-2-norbornanecarboxylic acid

Cat. No.: B8022110
M. Wt: 155.19 g/mol
InChI Key: JSYLGUSANAWARQ-IBJXHFRJSA-N
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Description

3-Amino-2-norbornanecarboxylic acid (BCH; CAS: 20448-79-7) is a bicyclic β-amino acid with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . Its structure features a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with an amino group at position 3 and a carboxylic acid group at position 2. BCH is a well-characterized competitive inhibitor of the L-type amino acid transporter 1 (LAT1), a key protein responsible for transporting large neutral amino acids across cell membranes. Studies demonstrate that BCH binds LAT1 with high affinity, inhibiting [³H]leucine transport with a half-maximal inhibitory concentration (IC₅₀) comparable to endogenous amino acids like tryptophan . Structural analyses reveal that BCH interacts with LAT1’s hydrophobic pocket near Phe252, forming hydrogen bonds with transmembrane domains TM1 and TM6 . This unique binding mechanism underlies its role in studying amino acid transport in cancer, placental development, and neurodegenerative diseases .

Properties

IUPAC Name

(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6?,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYLGUSANAWARQ-IBJXHFRJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C(C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76198-36-2
Record name 3-AMINO-2-NORBORNANECARBOXYLIC ACID
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Preparation Methods

Norbornane Skeleton as a Synthetic Platform

The norbornane system (bicyclo[2.2.1]heptane) is prized for its convex-concave geometry, which enables selective functionalization at distinct positions. The 2- and 3-positions are particularly reactive due to their proximity to the bridgehead carbons. In the case of 3-amino-2-norbornanecarboxylic acid, the carboxylic acid group at C2 imposes significant steric hindrance, complicating the introduction of the amino group at C3. Classical approaches, such as the Diels-Alder reaction between cyclopentadiene and acrylic acid derivatives, yield norbornene adducts that can be hydrogenated to norbornane. However, subsequent functionalization must address regioselectivity and stereochemical outcomes.

Regioselective Amination Strategies

Direct amination of norbornane derivatives often relies on nitrene insertion or Curtius rearrangement. For example, treating 2-norbornanecarboxylic acid with hydrazoic acid (HN3) under Schmidt conditions generates an acyl azide intermediate, which undergoes rearrangement to form an isocyanate. Hydrolysis of the isocyanate yields the corresponding amine. However, this method lacks regiocontrol, producing mixtures of 2- and 3-amino isomers. Alternatively, palladium-catalyzed C–H amination using directing groups (e.g., pyridine or oxazoline auxiliaries) has shown promise for site-selective functionalization.

Established Synthetic Routes to this compound

Cycloaddition-Functionalization Cascade

A widely cited method involves the Diels-Alder reaction between cyclopentadiene and methyl acrylate, followed by hydrogenation to yield methyl 2-norbornanecarboxylate. Subsequent bromination at C3 using N-bromosuccinimide (NBS) under radical conditions introduces a bromide substituent, which is displaced via nucleophilic amination with aqueous ammonia (Table 1).

Table 1: Key Reaction Parameters for Bromination-Amination Sequence

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, AIBN, CCl4, 80°C, 12h7895
AminationNH3 (aq.), EtOH, 100°C, 24h6590

Critical challenges include over-bromination at adjacent positions and racemization during amination. The use of bulky bases like DBU (1,8-diazabicycloundec-7-ene) mitigates elimination side reactions but increases costs.

Enantioselective Synthesis via Chiral Auxiliaries

To access enantiopure this compound, researchers have employed Evans oxazolidinones as chiral auxiliaries. The norbornane carboxylic acid is first converted to an acyl chloride, which couples with the oxazolidinone to form a chiral enolate. Asymmetric amination using di-tert-butyl azodicarboxylate (DBAD) and a cinchona alkaloid catalyst introduces the amino group with >90% enantiomeric excess (ee). However, this method requires multiple protection/deprotection steps, reducing overall efficiency (Scheme 1).

Scheme 1: Enantioselective Route Using Evans Auxiliary

  • Acylation of norbornanecarboxylic acid with oxazolidinone.

  • Enolate formation with LDA (lithium diisopropylamide).

  • Asymmetric amination with DBAD/(DHQ)2PHAL catalyst.

  • Hydrolysis to free amino acid.

Innovations in Catalytic and Continuous-Flow Systems

Photoredox Catalysis for C–H Amination

Recent advances in photoredox catalysis enable direct C–H amination without pre-functionalization. Irradiation of 2-norbornanecarboxylic acid with a Ru(bpy)3Cl2 catalyst and tert-butyl nitrite (TBN) as the nitrogen source generates a nitrogen-centered radical, which abstracts a hydrogen atom from C3. Subsequent recombination forms the C–N bond regioselectively (Figure 1). This method achieves 70% yield with 85% regioselectivity for the 3-amino isomer, though scalability remains limited by the need for specialized photoreactors.

Continuous-Flow Hydrogenation-Amination

Integrating continuous-flow hydrogenation and amination steps enhances throughput and reduces intermediate isolation. A tubular reactor packed with Pd/C catalyst hydrogenates norbornene carboxylic acid derivatives at 50 bar H2 and 80°C, followed by in-line mixing with aqueous ammonia at elevated temperatures. This approach reduces reaction times from 24h to 2h while maintaining 75% overall yield.

Analytical and Purification Challenges

Chromatographic Resolution of Regioisomers

Reverse-phase HPLC using a C18 column and isocratic elution with 0.1% TFA in acetonitrile/water separates 2-amino and 3-amino isomers effectively (Retention times: 8.2 min vs. 9.7 min). However, baseline resolution requires sub-ambient column temperatures (10°C) to minimize on-column epimerization.

Crystallization-Induced Diastereomer Resolution

Forming diastereomeric salts with chiral resolving agents (e.g., (+)-camphorsulfonic acid) enables purification of enantiopure this compound. Recrystallization from ethanol/water mixtures affords the desired isomer in >99% ee, albeit with 30–40% recovery losses .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-norbornanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C8H13NO2
  • Structure : Bicyclic compound featuring a rigid conformation that affects its reactivity and interactions with biological systems.

Chemistry

3-Amino-2-norbornanecarboxylic acid serves as:

  • Building Block in Organic Synthesis : Utilized in the construction of complex organic molecules.
  • Chiral Auxiliary in Asymmetric Synthesis : Its chiral nature aids in producing enantiomerically pure compounds.

Biology

The compound is instrumental in studying:

  • Amino Acid Transport Mechanisms : It helps elucidate the role of amino acid transporters in cellular processes, particularly L-type amino acid transporters (LATs) which are crucial for amino acid uptake.

Medicine

Research highlights its potential therapeutic applications:

  • Cancer Therapy : Studies indicate that this compound can inhibit tumor progression by blocking LATs, suggesting its utility as a cancer treatment.
  • Drug Delivery Systems : It has been explored as a selective inhibitor to enhance the delivery of drugs across biological barriers, particularly the blood-brain barrier (BBB).

Industry

In industrial contexts, this compound is used for:

  • Development of New Materials : Its unique properties make it suitable for synthesizing innovative materials with specific functionalities.
  • Precursor for Biologically Active Compounds : It serves as a starting material for synthesizing various pharmaceutical agents.

Unique Features

The unique rigidity and specific inhibitory action on LATs distinguish this compound from other similar compounds, enhancing its relevance in cancer research and drug delivery systems.

Case Studies

  • Cancer Treatment Studies
    • Research has demonstrated that inhibiting LAT1 using this compound can lead to reduced tumor growth in various cancer models. For instance, studies involving lung cancer models showed significant reductions in tumor uptake of nutrients essential for cancer cell proliferation due to LAT inhibition .
  • Drug Delivery Mechanisms
    • A study highlighted the effectiveness of using this compound as a competitive inhibitor to enhance drug delivery across the BBB. This approach was particularly effective in delivering anticancer drugs like melphalan .
  • Metabolic Studies
    • Investigations into metabolic adaptations under hypoxic conditions have utilized this compound to understand its effects on neonatal brain development. The findings suggest that it plays a role in metabolic responses independent of certain amino acid transporters .

Mechanism of Action

The primary mechanism of action of 3-Amino-2-norbornanecarboxylic acid involves the inhibition of L-type amino acid transporters (LATs). These transporters are responsible for the uptake of neutral amino acids into cells. By inhibiting LATs, the compound can suppress the uptake of essential amino acids, thereby affecting cellular processes such as protein synthesis and cell growth . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Isomer: 2-Amino-2-norbornanecarboxylic Acid

  • Molecular Formula: C₈H₁₃NO₂ (identical to BCH)
  • Molecular Weight : 155.19 g/mol (identical to BCH)
  • Key Difference: The amino and carboxylic acid groups are both at position 2, creating a distinct stereoelectronic environment compared to BCH.
  • Functional Impact: The positional isomerism likely alters LAT1 binding efficiency.

exo-2-Aminonorbornane

  • Molecular Formula : C₇H₁₃N
  • Molecular Weight : 111.18 g/mol
  • Key Difference : Lacks the carboxylic acid group present in BCH.
  • Physical Properties :
    • Boiling Point: 445.17 K
    • logP: 1.134 (indicating higher lipophilicity than BCH)
  • Functional Impact: The absence of a carboxylic acid group eliminates its capacity for hydrogen bonding with LAT1’s polar residues, rendering it biologically inert in amino acid transport studies .

5-Norbornene-2,3-dicarboxylic Anhydride

  • Molecular Formula : C₉H₈O₃
  • Molecular Weight : 164.16 g/mol
  • Key Difference: Contains an anhydride moiety instead of amino and carboxylic acid groups.
  • Reactivity : The anhydride group confers high electrophilicity, making it reactive toward nucleophiles (e.g., in polymer synthesis). This contrasts with BCH’s role as a metabolic inhibitor .

(S)-2-Amino-3-(3-nitrophenyl)propanoic Acid

  • Molecular Formula : C₉H₁₀N₂O₄
  • Molecular Weight : 210.19 g/mol
  • Key Difference : Aromatic nitro group introduces strong electron-withdrawing effects.
  • Functional Impact : The nitro group enhances acidity (pKa ~1.5 for the carboxylic acid) compared to BCH (pKa ~2.3), altering solubility and membrane permeability .

Research Implications

  • Therapeutic Potential: BCH’s ability to modulate amino acid transport has implications in cancer therapy (e.g., targeting LAT1-overexpressing tumors) and placental insufficiency .
  • Synthetic Utility: Compounds like 5-norbornene-2,3-dicarboxylic anhydride are valuable in materials science but lack bioactivity relevant to amino acid metabolism .

Biological Activity

3-Amino-2-norbornanecarboxylic acid, commonly referred to as 2-amino-2-norbornanecarboxylic acid (BCH), is a compound that has garnered attention for its biological activities, particularly in the context of amino acid transport and its implications in cancer biology and metabolic regulation. This article explores its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is a bicyclic amino acid derivative. Its structure allows it to mimic natural amino acids, which is pivotal for its role as an inhibitor of specific amino acid transport systems.

BCH primarily functions as an inhibitor of the system L amino acid transporters, particularly SLC7A5 (LAT1) and SLC7A8 (LAT2). These transporters are crucial for the uptake of large neutral amino acids in various tissues, including cancer cells. By inhibiting these transporters, BCH can alter cellular amino acid availability, impacting protein synthesis and cell proliferation.

Inhibition of Amino Acid Transport

Research indicates that BCH effectively inhibits the uptake of several amino acids in various cell lines. A study demonstrated that treatment with BCH led to a significant decrease in melanin synthesis in B16F10 melanoma cells, suggesting its role in regulating melanogenesis through the inhibition of SLC7A5 .

Cancer Cell Proliferation

BCH's impact on cancer cell metabolism has been extensively studied. In a study involving human carcinoma cell lines (A431, LS180, PC14/GL, H441/GL), BCH was shown to inhibit the L-type amino acid transporter system. This inhibition correlated with reduced cell proliferation as measured by [3H]FLT accumulation, indicating that BCH may serve as a potential therapeutic agent in cancer treatment by targeting amino acid transport mechanisms .

Data Table: Effects of BCH on Amino Acid Transport and Cell Proliferation

Cell Line Transporter Inhibited Effect on Proliferation Reference
A431SLC7A5 (LAT1)Decreased [3H]FLT uptake
LS180SLC7A5 (LAT1)Decreased proliferation
B16F10SLC7A5 (LAT1)Decreased melanin synthesis
PC14/GLSLC7A8 (LAT2)Inhibited growth

Case Study 1: Melanoma Treatment

In a preclinical model using B16F10 cells, BCH was administered to evaluate its effects on melanin production. The results showed a marked reduction in melanin synthesis, suggesting that targeting the amino acid transport system could be a viable strategy for managing melanoma .

Case Study 2: Tumor Imaging

BCH has also been explored in the context of tumor imaging. The use of radiolabeled analogs like [11C]MeAIB has been proposed for PET imaging to assess tumor cell proliferative activity based on the correlation between BCH's inhibitory effects on amino acid transport and cellular proliferation rates .

Q & A

Q. What methods are recommended for synthesizing and purifying 3-amino-2-norbornanecarboxylic acid (BCH) to ensure high enantiomeric purity?

Synthesis typically involves chiral resolution techniques or asymmetric catalysis due to the compound’s bicyclic structure. High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for separating enantiomers. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity .

Q. How can researchers analyze the conformational rigidity of BCH for peptide backbone stabilization studies?

X-ray crystallography or density functional theory (DFT) calculations are used to determine the norbornane ring’s fixed geometry. NMR spectroscopy (e.g., 1^1H-13^{13}C HSQC) identifies restricted rotation around the amino and carboxyl groups, confirming its utility in stabilizing peptide secondary structures .

Advanced Research Questions

Q. What experimental approaches are used to investigate BCH’s role in amino acid transport systems, such as LAT1 inhibition?

Proteoliposome reconstitution assays with purified LAT1–4F2hc complexes are employed. Competitive inhibition is measured via radioactive tracer uptake (e.g., 3^3H-leucine) in the presence of BCH. Dose-response curves determine IC50_{50} values, while molecular docking studies map BCH’s binding to hydrophobic pockets near Phe252 and hydrogen-bonding interactions with LAT1’s transmembrane domains .

Q. How can researchers resolve contradictions in reported IC50_{50}50​ values for BCH’s inhibition of LAT1 across different cell models?

Discrepancies may arise from variations in membrane potential or expression levels of LAT1–4F2hc. Standardize assays using recombinant proteoliposomes to isolate transporter activity. Cross-validate results with fluorescence-based transport assays (e.g., BODIPY-labeled amino acids) and correlate findings with structural data on LAT1’s conformational states .

Q. What methodologies are suitable for studying BCH’s interaction with nuclear receptors like PPARγ?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. Co-crystallization of BCH with PPARγ’s ligand-binding domain reveals structural motifs critical for activation. Functional assays (e.g., luciferase reporter genes) in adipocyte models assess downstream metabolic effects, such as fatty acid uptake .

Q. How can BCH’s stereochemical effects on peptide conformation be systematically evaluated?

Incorporate BCH into model peptides (e.g., β-hairpin or α-helix mimics) and analyze secondary structure via circular dichroism (CD) spectroscopy. Compare thermal denaturation profiles with control peptides using differential scanning calorimetry (DSC). Molecular dynamics (MD) simulations predict stability differences between enantiomers .

Methodological Considerations for Data Interpretation

Q. What statistical frameworks are recommended for validating BCH’s effects in complex biological systems?

Use multivariate analysis to account for covariates like cell viability and transporter expression levels. Bayesian hierarchical models improve reliability in dose-response studies with limited replicates. Meta-analyses of published IC50_{50} values should adjust for assay heterogeneity (e.g., cell type, substrate concentration) .

Q. How can researchers address potential off-target effects of BCH in cellular uptake studies?

Employ CRISPR-Cas9 knockout models of LAT1 to confirm specificity. Cross-validate findings with orthogonal inhibitors (e.g., JPH203) and use radiolabeled BCH to track nonspecific binding. Transcriptomic profiling post-treatment identifies unintended pathway modulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-norbornanecarboxylic acid
Reactant of Route 2
3-Amino-2-norbornanecarboxylic acid

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